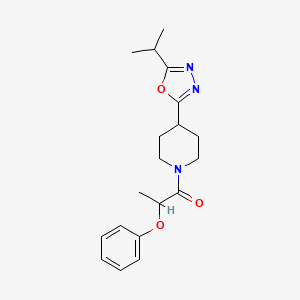![molecular formula C17H15N3O5S B2570245 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide CAS No. 899996-90-8](/img/structure/B2570245.png)
2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide is an intriguing organic compound featuring a complex molecular structure that combines elements of benzoisothiazole, amide, and benzamide functionalities. This compound is of interest in various scientific disciplines, such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide typically involves multistep reactions. The process often begins with the functionalization of benzoisothiazole, followed by amide coupling reactions. Common reagents may include chlorinating agents, amines, and coupling catalysts. Reactions are usually conducted under controlled temperatures and inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not widely reported, general principles include optimizing reaction yields and purities, and incorporating robust purification steps such as recrystallization or chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide can undergo various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and redox reactions. These reactions are influenced by the compound's functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (for oxidation reactions), reducing agents (for reduction reactions), and nucleophiles/electrophiles for substitution reactions. Reaction conditions often require solvents like dichloromethane or acetonitrile, with temperature and pH control being crucial for specific reactions.
Major Products Formed: Depending on the reaction type, products can range from simple derivatives with modified functional groups to more complex structures that may exhibit new properties or enhanced activity.
Scientific Research Applications
2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide has significant applications across multiple fields:
Chemistry: Used as a building block for more complex molecules and functional materials.
Biology: Investigated for its potential in enzyme inhibition and as a biochemical probe.
Industry: Possible use in the creation of specialized polymers and coatings due to its unique structural properties.
Mechanism of Action
The compound's mechanism of action is often studied in the context of its interactions with biological macromolecules. It may function by inhibiting enzyme activity, binding to active sites, or altering molecular pathways. The presence of the benzoisothiazole ring, along with the amide functionalities, plays a critical role in its bioactivity and molecular target interactions.
Comparison with Similar Compounds
When compared with structurally similar compounds, 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide stands out due to the specific arrangement and oxidation state of its functional groups. Similar compounds include:
Benzoisothiazoles with different substituents
Amide derivatives with varying side chains
Benzamides with altered aromatic substitutions
These comparisons highlight the unique chemical and physical properties of the compound, which may contribute to its distinct reactivity and application potential.
Properties
IUPAC Name |
2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-10(16(22)19-13-8-4-2-6-11(13)15(18)21)20-17(23)12-7-3-5-9-14(12)26(20,24)25/h2-10H,1H3,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPBVMYXYXMMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2570166.png)
![1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B2570167.png)
![3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570168.png)

![5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570174.png)
![5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2570175.png)
![[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B2570176.png)
![6-{4-[2-Hydroxy-2-(thiophen-2-yl)ethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B2570177.png)

![2-[(Oxan-4-yl)amino]acetamide hydrochloride](/img/structure/B2570180.png)
![5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2570181.png)
![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2570182.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2570184.png)
